

Anthraquinone-d8: A Technical Guide to Solubility in Organic Solvents for Researchers

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Compound of Interest

Compound Name: Anthraquinone-d8

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This technical guide provides an in-depth overview of the solubility characteristics of **anthraquinone-d8** in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination and quantitative analysis, and presents a visual workflow for the application of **anthraquinone-d8** as an internal standard.

Introduction

Anthraquinone-d8, the deuterated analog of anthraquinone, is a critical component in many analytical laboratories, primarily serving as an internal standard for quantitative mass spectrometry-based assays. Its utility is predicated on its chemical similarity to the parent compound, with the key difference being the increased mass due to the deuterium atoms. This allows for precise quantification by correcting for variations during sample preparation and analysis. A thorough understanding of its solubility in organic solvents is paramount for the preparation of stock solutions, calibration standards, and its effective application in experimental workflows.

While specific quantitative solubility data for **anthraquinone-d8** is not extensively documented, the solubility of its non-deuterated counterpart, anthraquinone, provides a reliable estimate due to their structural identity. The primary intermolecular forces governing solubility are not significantly altered by the substitution of hydrogen with deuterium.

Physicochemical Properties of Anthraquinone-d8

A summary of the key physicochemical properties of **anthraquinone-d8** is presented in Table 1. These properties are essential for its handling, storage, and application in a laboratory setting.

Property	Value
Molecular Formula	C ₁₄ D ₈ O ₂
Molecular Weight	216.26 g/mol
CAS Number	10439-39-1
Appearance	Yellow solid
Melting Point	284-286 °C
Boiling Point	379-381 °C

Solubility of Anthraquinone in Organic Solvents

The following table summarizes the quantitative solubility data for non-deuterated anthraquinone in a range of common organic solvents. This data is presented as a close approximation for the solubility of **anthraquinone-d8**. It is important to note that solubility is temperature-dependent.

Solvent	Temperature (°C)	Solubility (g/100 g)
Ethanol	18	0.05[1]
Ethanol	25	0.44[1][2][3]
Boiling Ethanol	78.37	2.25[1]
Toluene	15	0.19
Toluene	25	0.30
Toluene	100	2.56
Diethyl Ether	25	0.11
Chloroform	20	0.61
Chloroform	40	1.00
Chloroform	60	1.60
Benzene	20	0.26
Benzene	40	0.50
Benzene	60	1.00
Benzene	80	1.80
Acetone	-	Soluble

Disclaimer: The provided solubility data is for non-deuterated anthraquinone and should be used as an estimation for **anthraquinone-d8**.

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a compound like **anthraquinone-d8** in an organic solvent.

Materials:

- **Anthraquinone-d8**
- Selected organic solvent (HPLC grade)
- Analytical balance
- Scintillation vials with screw caps
- Constant temperature shaker bath
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **anthraquinone-d8** to a scintillation vial containing a known volume of the organic solvent.
- **Equilibration:** Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 μm syringe filter to remove any undissolved particles.
- **Quantification:** Accurately dilute the filtered solution with the same solvent and quantify the concentration of **anthraquinone-d8** using a pre-validated HPLC-UV or LC-MS method against a calibration curve.
- **Calculation:** The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Protocol for Quantitative Analysis using Anthraquinone-d8 as an Internal Standard by LC-MS/MS

This protocol describes a typical workflow for the quantification of a target analyte in a complex matrix (e.g., plasma) using **anthraquinone-d8** as an internal standard.

Materials and Reagents:

- Target analyte standard
- **Anthraquinone-d8** (internal standard)
- Biological matrix (e.g., plasma)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Protein precipitation agent (e.g., cold acetonitrile)

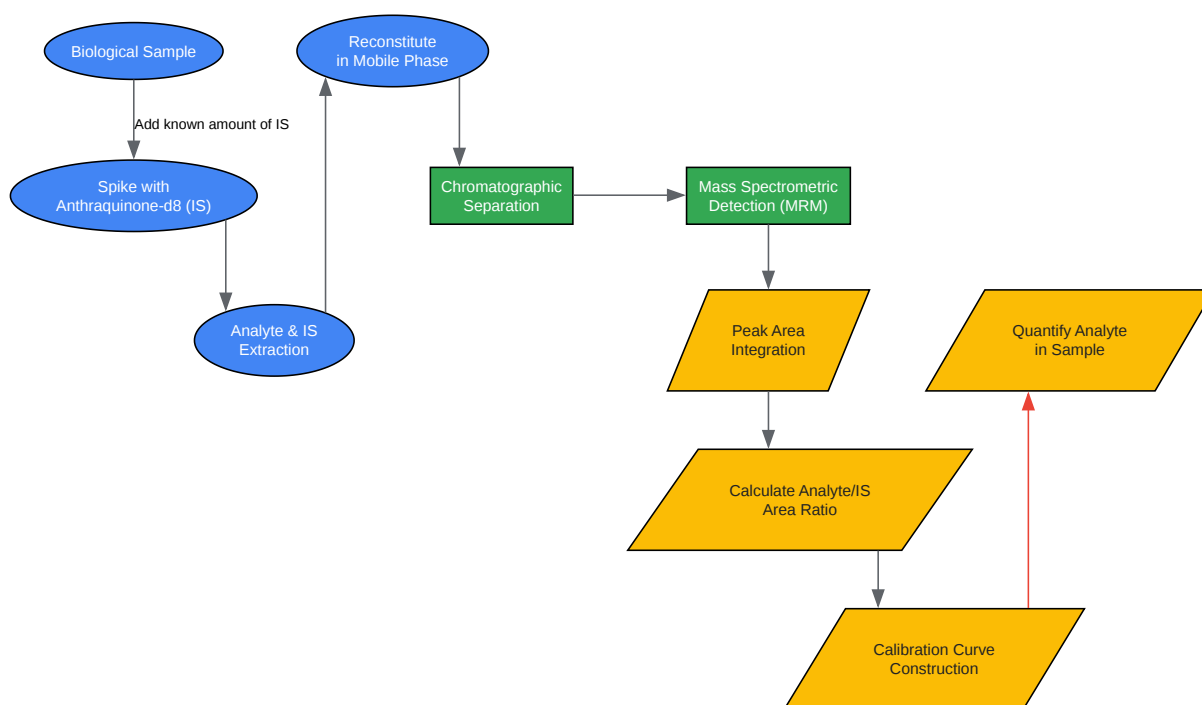
Procedure:

- Preparation of Stock Solutions: Prepare stock solutions of the target analyte and **anthraquinone-d8** in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Preparation of Working Solutions:
 - Prepare a series of working solutions of the target analyte by serial dilution of the stock solution to create calibration standards.
 - Prepare a working solution of **anthraquinone-d8** at a fixed concentration.
- Sample Preparation:

- To a 100 μ L aliquot of the biological matrix (blank, calibration standard, or unknown sample), add 10 μ L of the **anthraquinone-d8** working solution.
- Vortex briefly to mix.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the analyte and internal standard using a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Detect and quantify the analyte and **anthraquinone-d8** using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Integrate the peak areas for both the analyte and **anthraquinone-d8**.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the logical workflow for using a deuterated internal standard, such as **anthraquinone-d8**, in a typical quantitative analysis.



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Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This technical guide provides essential information on the solubility of **anthraquinone-d8** in organic solvents, leveraging data from its non-deuterated analog. The detailed experimental protocols for solubility determination and quantitative analysis using **anthraquinone-d8** as an internal standard offer practical guidance for laboratory applications. The visualized workflow further clarifies the logical steps involved in achieving accurate and precise analytical results. A comprehensive understanding of these principles is crucial for the effective utilization of **anthraquinone-d8** in research and development.

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